3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid
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Overview
Description
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid is a complex organic compound with the molecular formula C21H31NO8 and a molecular weight of 425.478 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid has several scientific research applications, including:
Biomarker for Tramadol Use: The presence of this compound in urine can be used as a biomarker to detect tramadol use.
Understanding Tramadol Metabolism: Studying the formation and excretion of this compound helps researchers understand how the body metabolizes tramadol.
Development of Pain Medications: Insights gained from research on this compound can be used to develop new and improved pain medications with more predictable effects and fewer side effects.
Mechanism of Action
The mechanism of action of 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid involves its biotransformation in the body. It undergoes O-desmethylation, removing a methyl group from the tramadol molecule, resulting in O-Desmethyltramadol. This metabolite can then be further conjugated with glucuronic acid to form O-Desmethyltramadol Glucuronide. This process helps in understanding the metabolism and excretion pathways of tramadol.
Comparison with Similar Compounds
Similar Compounds
O-Desmethyltramadol: A primary metabolite of tramadol that undergoes further conjugation with glucuronic acid.
Tramadol: The parent compound from which 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid is derived.
Uniqueness
This compound is unique due to its specific structure and its role as a biomarker for tramadol use. Its formation and excretion provide valuable insights into the metabolism of tramadol, which is crucial for developing better pain management therapies.
Properties
CAS No. |
383891-39-2 |
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Molecular Formula |
C21H31NO8 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-[3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H31NO8/c1-22(2)11-13-6-3-4-9-21(13,28)12-7-5-8-14(10-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5,7-8,10,13,15-18,20,23-25,28H,3-4,6,9,11H2,1-2H3,(H,26,27) |
InChI Key |
DSBGQRZOJXSECT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Synonyms |
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
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